![molecular formula C21H22N6O3 B14182019 N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxamide, N-[3-(acetylamino)phenyl]-5-[(2E)-2-[(4-methoxyphenyl)methylene]hydrazinyl]-3-methyl- is a complex organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, N-[3-(acetylamino)phenyl]-5-[(2E)-2-[(4-methoxyphenyl)methylene]hydrazinyl]-3-methyl- typically involves multiple steps. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1 and proceeds under mild conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole-4-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxamide derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxamide derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as succinate dehydrogenase inhibitors, blocking the mitochondrial electron transfer chain and thereby inhibiting cellular respiration in pathogens .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrazole-4-carboxamide, 3-(4-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-
- N-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
1H-Pyrazole-4-carboxamide, N-[3-(acetylamino)phenyl]-5-[(2E)-2-[(4-methoxyphenyl)methylene]hydrazinyl]-3-methyl- stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its ability to form stable complexes with target proteins through hydrogen bonding and π-π stacking interactions is a key factor in its efficacy .
Propiedades
Fórmula molecular |
C21H22N6O3 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
N-(3-acetamidophenyl)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H22N6O3/c1-13-19(21(29)24-17-6-4-5-16(11-17)23-14(2)28)20(27-25-13)26-22-12-15-7-9-18(30-3)10-8-15/h4-12H,1-3H3,(H,23,28)(H,24,29)(H2,25,26,27)/b22-12+ |
Clave InChI |
NIZPETVEBKMXKW-WSDLNYQXSA-N |
SMILES isomérico |
CC1=C(C(=NN1)N/N=C/C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)NC(=O)C |
SMILES canónico |
CC1=C(C(=NN1)NN=CC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
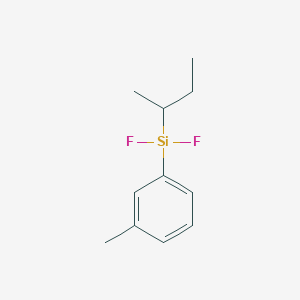

![6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B14181958.png)
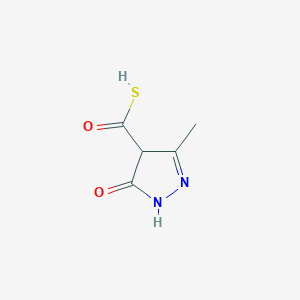
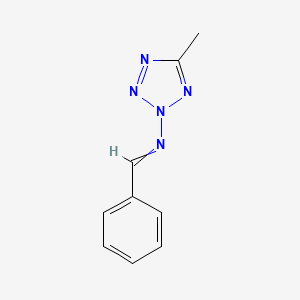
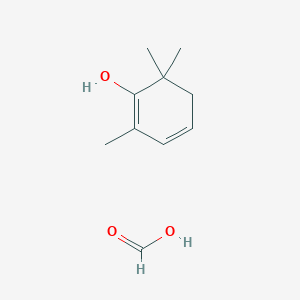
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
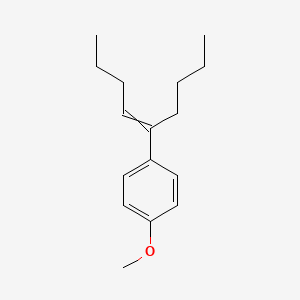

![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
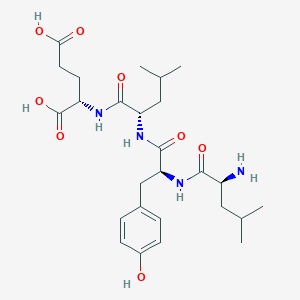
![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
